Cas no 2248216-95-5 ((2R)-2-(2-Methylcyclopentyl)propan-1-amine)

(2R)-2-(2-Methylcyclopentyl)propan-1-amine is a chiral amine compound featuring a stereocenter at the 2-position and a 2-methylcyclopentyl substituent. Its well-defined stereochemistry makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The cyclopentyl moiety enhances conformational rigidity, which can influence binding affinity in drug design. This compound is typically synthesized via enantioselective methods to ensure high optical purity, making it suitable for research requiring precise stereochemical control. Its amine functionality allows for further derivatization, enabling the development of tailored intermediates for medicinal chemistry or catalysis. Storage under inert conditions is recommended to maintain stability.
(2R)-2-(2-Methylcyclopentyl)propan-1-amine structure
2248216-95-5 structure
商品名:(2R)-2-(2-Methylcyclopentyl)propan-1-amine
CAS番号:2248216-95-5
MF:C9H19N
メガワット:141.2538626194
CID:6086089
PubChem ID:137937955

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-6507569
    • (2R)-2-(2-Methylcyclopentyl)propan-1-amine
    • 2248216-95-5
    • インチ: 1S/C9H19N/c1-7-4-3-5-9(7)8(2)6-10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m0/s1
    • InChIKey: NCGGDVXTZQDORQ-MGURRDGZSA-N
    • ほほえんだ: NC[C@H](C)C1CCCC1C

計算された属性

  • せいみつぶんしりょう: 141.151749610g/mol
  • どういたいしつりょう: 141.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 26Ų

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6507569-0.25g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
0.25g
$1038.0 2025-03-14
Enamine
EN300-6507569-5.0g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
5.0g
$3273.0 2025-03-14
Enamine
EN300-6507569-0.05g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6507569-0.1g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6507569-1.0g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6507569-2.5g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
2.5g
$2211.0 2025-03-14
Enamine
EN300-6507569-10.0g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6507569-0.5g
(2R)-2-(2-methylcyclopentyl)propan-1-amine
2248216-95-5 95.0%
0.5g
$1084.0 2025-03-14

(2R)-2-(2-Methylcyclopentyl)propan-1-amine 関連文献

(2R)-2-(2-Methylcyclopentyl)propan-1-amineに関する追加情報

Introduction to (2R)-2-(2-Methylcyclopentyl)propan-1-amine (CAS No. 2248216-95-5)

(2R)-2-(2-Methylcyclopentyl)propan-1-amine (CAS No. 2248216-95-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

The chemical structure of (2R)-2-(2-Methylcyclopentyl)propan-1-amine is defined by a chiral center at the 2-position of the propan-1-amine moiety and a 2-methylcyclopentyl substituent. The presence of these functional groups imparts specific stereochemical properties that are crucial for its biological activities. The compound's molecular formula is C9H19N, and its molecular weight is approximately 137.25 g/mol.

In terms of physical properties, (2R)-2-(2-Methylcyclopentyl)propan-1-amine is typically a colorless to pale yellow liquid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These solubility characteristics make it suitable for various chemical reactions and biological assays.

The synthesis of (2R)-2-(2-Methylcyclopentyl)propan-1-amine can be achieved through several methods, each with its own advantages and limitations. One common approach involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient enantioselective synthesis using a chiral phosphoric acid catalyst, achieving excellent yields and enantiomeric excess (ee) values.

The biological activities of (2R)-2-(2-Methylcyclopentyl)propan-1-amine have been extensively investigated in both in vitro and in vivo models. One of the most notable findings is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. Research has shown that (2R)-2-(2-Methylcyclopentyl)propan-1-amine can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits.

In addition to its GPCR modulation properties, (2R)-2-(2-Methylcyclopentyl)propan-1-amine has also been studied for its potential as an analgesic agent. A study published in the European Journal of Pharmacology demonstrated that this compound exhibited significant analgesic effects in rodent models of pain, suggesting its potential for pain management applications. The mechanism underlying these effects is thought to involve interactions with central nervous system receptors and pathways involved in pain perception.

Furthermore, recent research has explored the neuroprotective properties of (2R)-2-(2-Methylcyclopentyl)propan-1-amine. A study published in the Journal of Neurochemistry found that this compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels. These findings highlight the compound's potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.

The safety profile of (2R)-2-(2-Methylcyclopentyl)propan-1-amine has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound exhibits low toxicity at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential side effects.

In conclusion, (2R)-2-(2-Methylcyclopentyl)propan-1-amine (CAS No. 2248216-95-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and stereochemistry make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and potential applications in various diseases, contributing to the advancement of drug discovery and development.

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